N-[5-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide, commonly known as NITD-008, is a novel compound with potential therapeutic applications against various infectious diseases. It was first synthesized by the Novartis Institute for Tropical Diseases in 2009.
Mécanisme D'action
The exact mechanism of action of NITD-008 is not fully understood, but it is believed to target a specific viral enzyme, the RNA-dependent RNA polymerase, which is essential for viral replication. By inhibiting this enzyme, NITD-008 prevents the virus from reproducing and spreading.
Biochemical and Physiological Effects:
NITD-008 has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as an antiviral drug. It has also been found to have good bioavailability and pharmacokinetic properties, which are important factors for drug efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NITD-008 is its broad-spectrum antiviral activity, which makes it a potentially useful tool for studying the replication mechanisms of various RNA viruses. However, its high cost and limited availability may be a limitation for some research groups.
Orientations Futures
Future research on NITD-008 could focus on the following areas:
- Optimization of the synthesis process to improve yield and reduce cost
- Evaluation of its efficacy against other RNA viruses, such as SARS-CoV-2
- Investigation of its mechanism of action at the molecular level
- Development of more potent analogs with improved pharmacokinetic properties
- Testing its efficacy in animal models of viral infections
- Identification of potential drug resistance mechanisms and strategies to overcome them.
Méthodes De Synthèse
The synthesis of NITD-008 involves a multi-step process that starts with the reaction between 3-nitroaniline and thiocyanic acid to form 3-nitrophenyl isothiocyanate. This intermediate is then reacted with 2-amino-2-oxoethyl mercaptan to form the corresponding thioamide. The final step involves the reaction between the thioamide and 5-chloro-2-nitrobenzoic acid to form NITD-008.
Applications De Recherche Scientifique
NITD-008 has been found to exhibit potent antiviral activity against a wide range of RNA viruses, including dengue virus, West Nile virus, yellow fever virus, and hepatitis C virus. It has also shown activity against some protozoan parasites, such as Plasmodium falciparum, the causative agent of malaria.
Propriétés
IUPAC Name |
N-[5-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O4S2/c23-14(18-12-7-4-8-13(9-12)22(25)26)10-27-17-21-20-16(28-17)19-15(24)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJURVFOQLXWOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.